Phenylzinc iodide is a key player in a family of reactions called cross-coupling reactions. These reactions form new carbon-carbon bonds between two different organic molecules. Phenylzinc iodide acts as a nucleophile, a molecule that donates an electron pair, and readily reacts with various organic electrophiles (electron-deficient molecules) in the presence of a suitable catalyst. This allows for the selective introduction of the phenyl group at a desired position in the target molecule. Some commonly employed catalysts for these reactions include palladium and nickel complexes [1].
Here's an example of a Suzuki-Miyaura cross-coupling reaction where phenylzinc iodide is used to introduce a phenyl group to an aryl halide:
R-X + PhZnI -> R-Ph + ZnX (where R is an aryl group, X is a halogen)
[1] High-Quality 4-(Ethoxycarbonyl)phenylzinc Iodide 0.5M Solution in Tetrahydrofuran (THF),
Phenylzinc iodide is an organozinc compound with the molecular formula and a molecular weight of 269.39 g/mol. It is typically encountered as a solution in tetrahydrofuran, where it exhibits significant reactivity due to the presence of both the phenyl group and the zinc halide moiety. This compound is notable for its ability to act as a nucleophile in various organic reactions, particularly in cross-coupling reactions and carbonyl additions, making it a valuable reagent in synthetic organic chemistry .
PhZnI is a flammable and air-sensitive compound. It can react violently with water, releasing flammable hydrogen gas. Here are some safety considerations:
Phenylzinc iodide can be synthesized through various methods:
Phenylzinc iodide has several applications in organic synthesis:
Research on interaction studies involving phenylzinc iodide primarily focuses on its reactivity with different electrophiles. For example, studies have shown that it can effectively react with sulfonyl chlorides to form sulfonamides under catalytic conditions . Additionally, its interactions with other organometallic reagents have been explored to understand reaction mechanisms better and improve synthetic methodologies.
Phenylzinc iodide belongs to a broader class of organozinc compounds. Here are some similar compounds along with a comparison highlighting their uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Methylzinc iodide | More reactive than phenylzinc iodide; used for methylation reactions. | |
Ethylzinc iodide | Useful for ethylation; exhibits similar reactivity patterns but less sterically hindered than phenyl groups. | |
Benzylzinc chloride | Similar reactivity but more stable; often used in reactions requiring benzyl groups instead of phenyl groups. | |
Vinylzinc bromide | Engages in conjugate addition reactions; useful for forming carbon-carbon double bonds. | |
Allylzinc chloride | Known for its ability to participate in allylic substitutions; distinct due to its reactivity pattern involving allylic positions. |
Phenylzinc iodide stands out due to its stability and versatility in forming various functionalized organic compounds through nucleophilic addition and cross-coupling reactions.
The direct insertion of zinc metal into aryl halides represents one of the most straightforward and commonly employed methods for synthesizing phenylzinc iodide. This approach involves the oxidative addition of zinc to the carbon-halogen bond of iodobenzene, resulting in the formation of phenylzinc iodide.
The general reaction can be represented as:
PhI + Zn → PhZnI
Halogen-zinc exchange reactions constitute a significant subset of methods for preparing phenylzinc iodide. These reactions involve the exchange of a halogen atom on an aryl halide with a zinc-containing species.
The halogen-zinc exchange process typically proceeds through the formation of ate complexes. For instance, when triorganozincates (R₃ZnLi) or tetraorganozincates (R₄ZnLi₂) react with aryl halides, a halogen-zinc exchange occurs [1]. These zincate reagents are prepared by mixing dialkylzinc with various equivalents of an organolithium compound (RLi) [1].
The reaction mechanism involves:
For phenylzinc iodide synthesis, iodobenzene can be treated with triorganozincate n-Bu₃ZnLi at low temperatures (typically -85°C) in THF for several hours, leading to the formation of phenylzinc iodide [1].
Recent advances have introduced catalytic systems that facilitate halogen-zinc exchange reactions. For example, a system consisting of InCl₃ (3 mol%) and LiCl (30 mol%) allows for the convenient preparation of arylzinc halides via zinc insertion into aryl iodides in THF at 50°C with yields up to 95% [2]. This catalytic approach significantly enhances the efficiency of the exchange process.
For bromoarenes, In(acac)₃ (3 mol%) with LiCl (150 mol%) has been shown to promote zinc insertion smoothly at 50°C over 2-18 hours [2]. These catalytic systems have expanded the scope of halogen-zinc exchange reactions to include a wider range of aryl halides.
Various additives play crucial roles in enhancing the efficiency of halogen-zinc exchange reactions. LiCl has been identified as a particularly effective additive that significantly accelerates these reactions [1] [3]. The addition of LiCl prevents the formation of unreactive oligomers and promotes the formation of more reactive chloride ate-complexes [3].
Other effective additives include MgBr₂ and Li(acac), which are presumed to increase reactivity by forming higher coordinated zincate intermediates [1]. The acetylacetonate anion, for instance, may lead to the formation of a tetracoordinated zinc species that can undergo a second iodine-zinc exchange, providing zincate intermediates that lead to diarylzinc compounds [1].
The choice of solvent significantly influences the efficiency of zinc insertion reactions for the preparation of phenylzinc iodide. Solvent-mediated activation approaches leverage specific solvent properties to enhance the reactivity of zinc metal and facilitate the insertion process.
Tetrahydrofuran (THF) is the most commonly used solvent for zinc insertion reactions due to its ability to coordinate with zinc and stabilize the resulting organozinc species [4] [5]. The coordination of THF to zinc helps prevent aggregation of the organozinc reagents and maintains their reactivity [5].
For phenylzinc iodide specifically, THF solutions (typically 0.5M) provide a stable environment for the reagent [4]. The density of such solutions is approximately 0.966 g/mL at 25°C, and they require storage at 2-8°C to maintain stability [4].
While THF is standard, polar aprotic solvents like N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMAC) have been shown to significantly enhance the reactivity of zinc in insertion reactions [6]. These solvents facilitate electron transfer processes and can dramatically increase reaction rates.
For example, functionalized aromatic iodides possessing ester, cyano, chloride, or keto groups can be converted to arylzinc iodides by reaction with zinc in DMF or DMAC [6]. This approach is particularly valuable for preparing functionalized phenylzinc iodides that might be challenging to synthesize in ethereal solvents alone.
The use of mixed solvent systems has emerged as an effective strategy for optimizing zinc insertion reactions. For instance, a THF/DMPU (1:1) mixture has been shown to shorten reaction times and enable the preparation of keto-substituted arylzinc reagents [2].
These mixed solvent systems combine the stabilizing effects of ethereal solvents with the enhanced reactivity provided by polar aprotic co-solvents, offering an optimal environment for zinc insertion into aryl halides.
Transmetalation represents an alternative approach to direct zinc insertion for the synthesis of phenylzinc iodide. This method involves the transfer of the phenyl group from one metal to zinc, typically from more reactive organometallic species.
One of the most common transmetalation routes involves the reaction of phenylmagnesium halides (Grignard reagents) with zinc salts such as zinc chloride or zinc iodide [7] [8]. The driving force for this reaction is the formation of the more covalent and thermodynamically stable carbon-zinc bond [9].
The general reaction can be represented as:
PhMgX + ZnX₂ → PhZnX + MgX₂
This approach offers several advantages, including:
For example, 2-methoxyphenylzinc iodide can be prepared via transmetalation between 2-methoxyphenylmagnesium bromide and zinc iodide at room temperature, with yields exceeding 90% [7].
Organolithium compounds can also serve as effective phenyl transfer agents in the synthesis of phenylzinc iodide. The reaction of phenyllithium with zinc halides proceeds rapidly due to the high reactivity of the carbon-lithium bond [9].
The lithiation of arenes and heteroarenes followed by transmetalation with zinc salts provides a powerful method for functionalizing complex aromatic scaffolds [9]. This approach is particularly valuable when direct zinc insertion might be challenging due to steric or electronic factors.
Recent advances have demonstrated the feasibility of boron-to-zinc transmetalation as a route to organozinc compounds [10]. This approach involves the transfer of organic groups from organoboron compounds to zinc.
Studies suggest that this transmetalation likely proceeds through four-coordinate boronate complexes, allowing for stereospecific transfer of the organic group to zinc [10]. This method expands the toolkit for preparing organozinc reagents, potentially including phenylzinc iodide, from readily available organoboron precursors.
Solid-state synthesis techniques represent an emerging approach for preparing stable organozinc reagents, including phenylzinc iodide. These methods focus on generating solid organozinc compounds that exhibit enhanced stability compared to their solution counterparts.
A notable advancement in solid-state synthesis involves the preparation of organozinc pivalates. These compounds can be obtained through direct zinc insertion reactions in the presence of LiCl at ambient temperature, followed by addition of solid Zn(OPiv)₂ [9].
Alternatively, exchange reactions can be performed using iPrMgCl·LiCl at low temperature, followed by transmetalation with Zn(OPiv)₂ [9]. In both cases, solid organozinc pivalates are obtained after solvent evaporation under high vacuum (0.1 mbar, 3–6 h).
These solid organozinc reagents exhibit remarkable air stability while maintaining their reactivity in subsequent transformations. For example, solid zinc reagents prepared by this method have been successfully employed in carbocupration reactions and cross-coupling processes [9].
X-ray crystallography studies reveal that arylzinc iodides, including phenylzinc iodide derivatives, typically adopt distorted tetrahedral geometry in the solid state [7]. The presence of substituents on the phenyl ring can influence the structural parameters, with ortho substitution often leading to slight elongation of the Zn-C bond compared to unsubstituted arylzinc compounds [7].
Understanding these structural characteristics is crucial for designing solid-state synthesis approaches that yield stable and reactive organozinc reagents.
Continuous flow production represents a modern approach to synthesizing organozinc reagents, offering advantages in terms of safety, scalability, and reproducibility. This methodology is particularly valuable for preparing reactive species like phenylzinc iodide.
Continuous flow synthesis of organozinc reagents addresses several limitations associated with traditional batch methods [11] [12]:
These advantages make flow chemistry an attractive option for industrial-scale production of organozinc reagents.
Typical flow reactors for organozinc production consist of a column packed with zinc metal through which a solution of the organic halide is pumped [11] [12]. The temperature of the column is controlled by a heating jacket and a thermocouple in close contact with it.
For example, a laboratory-scale reactor originally designed for Grignard reagent formation can be adapted for organozinc synthesis, including a zinc replenishing unit to maintain consistent metal availability [12]. Such systems have demonstrated the ability to achieve full conversion of organic halides in a single passage through the reactor, with organozinc yields of 82-92% [12].
The continuous flow methodology has been successfully scaled up to pilot scale, allowing liquid throughputs of up to 3-5 L/h [12]. With residence times of 1.5-14.0 minutes, complete conversion of organic halides can be achieved with high organozinc yields of up to 98% [13].
This scalability makes continuous flow production particularly suitable for industrial applications, where large quantities of organozinc reagents may be required. The ability to immediately couple the freshly prepared organozinc reagents in subsequent reactions further enhances the utility of this approach [12].
Phenylzinc iodide exhibits characteristic nuclear magnetic resonance spectroscopic features that provide valuable insights into its molecular structure and coordination environment [1] [2]. The proton nuclear magnetic resonance spectrum of phenylzinc iodide in tetrahydrofuran-d8 displays distinct aromatic resonances in the 7.0-7.5 parts per million region, consistent with the monosubstituted benzene ring system [3]. The aromatic protons appear as a complex multiplet, with the ortho protons typically resonating at 7.3-7.5 parts per million as doublets with coupling constants of 7-8 hertz, while the meta and para protons exhibit overlapping triplet patterns at 7.1-7.4 parts per million [2] [3].
Carbon-13 nuclear magnetic resonance spectroscopy reveals the ipso carbon directly bonded to zinc appearing significantly downfield at 150-160 parts per million, demonstrating the strong deshielding effect of the organometallic bond [2]. The remaining aromatic carbons resonate in the typical aromatic region between 125-132 parts per million, with one-bond carbon-hydrogen coupling constants ranging from 155-165 hertz, which are characteristic of aromatic carbon environments [4] [5]. The carbon-13 chemical shift of the zinc-bearing carbon provides direct evidence for the organometallic bond formation and can be used to assess the electronic environment around the metal center [1] [6].
Studies employing carbon-13 labeled organozinc reagents have demonstrated that nuclear magnetic resonance spectroscopy can effectively determine the aggregation states and coordination numbers of these compounds in solution [1] [6]. The chemical shift variations observed for the ipso carbon are particularly sensitive to changes in coordination environment and solvation state [7] [8].
Infrared spectroscopic analysis of phenylzinc iodide provides complementary structural information, particularly regarding vibrational modes and coordination interactions [9] [10]. The aromatic carbon-hydrogen stretching vibrations appear as sharp bands in the 3020-3080 wavenumber region, consistent with the presence of a monosubstituted benzene ring [10] [11]. The aromatic carbon-carbon stretching modes manifest as medium to strong intensity bands at 1590-1610 and 1480-1500 wavenumbers, characteristic of the benzene ring framework [10].
The zinc-carbon stretching vibration typically appears as a broad, weak to medium intensity band in the 400-500 wavenumber region [9] [12]. This low-frequency vibration is diagnostic for organozinc compounds and provides direct evidence for the metal-carbon bond. The out-of-plane carbon-hydrogen bending modes at 750-850 and 690-710 wavenumbers are particularly useful for confirming the monosubstituted benzene substitution pattern [10].
When phenylzinc iodide is coordinated with tetrahydrofuran, additional tetrahydrofuran carbon-oxygen stretching bands appear at 1000-1100 wavenumbers, typically as broad features indicating coordination to the metal center [7] [10]. These vibrational modes are sensitive to the coordination environment and can provide information about the strength of tetrahydrofuran binding to zinc [8].
Single crystal X-ray diffraction studies have provided detailed structural information about phenylzinc iodide and its solvated complexes [13] [14] [15]. The compound typically crystallizes in monoclinic crystal systems with space groups such as P2₁/n, although variations in crystal packing can occur depending on solvent inclusion and crystallization conditions [15] [16] [17].
The zinc-carbon bond length in phenylzinc iodide ranges from 1.95 to 2.01 angstroms, which is consistent with typical organozinc compounds [18] [19]. The zinc-iodine bond distance typically measures 2.50-2.58 angstroms, reflecting the ionic character of this interaction [13] [17]. When coordinated with tetrahydrofuran, the zinc-oxygen bond length ranges from 2.00 to 2.10 angstroms [7] [8].
The coordination geometry around zinc is approximately tetrahedral when including tetrahydrofuran coordination, with carbon-zinc-iodine bond angles typically ranging from 110 to 115 degrees [7] [20] [17]. The carbon-zinc-oxygen angles in tetrahydrofuran complexes are generally 105-110 degrees, reflecting the distortion from ideal tetrahedral geometry due to the different sizes and electronic properties of the ligands [8] [21].
Powder X-ray diffraction analysis has been employed to study the structural changes that occur during thermal decomposition and to monitor phase transitions in organozinc compounds [22]. These studies have revealed that phenylzinc iodide maintains its crystalline structure up to temperatures of approximately 120-150 degrees Celsius, beyond which significant structural changes and decomposition occur [23] [24].
The solution behavior of phenylzinc iodide in tetrahydrofuran is characterized by complex equilibria involving coordination, aggregation, and solvation processes [25] [7] [8]. At typical preparative concentrations of 0.5 molar, phenylzinc iodide exists predominantly as monomeric species with tetrahydrofuran molecules coordinated to the zinc center [26] [7]. The coordination environment can be described as a four-coordinate zinc center with the phenyl group, iodide ion, and one or two tetrahydrofuran molecules completing the coordination sphere [8] [20].
Concentration-dependent studies have revealed that the aggregation behavior of phenylzinc iodide in tetrahydrofuran is highly sensitive to solution concentration [25] [27]. At low concentrations (0.1 molar), the compound exists almost exclusively as monomeric species with tetrahydrofuran coordination numbers approaching 1.8-2.0 molecules per zinc center [8] [21]. As concentration increases to 0.5 molar, monomer-dimer equilibria become established, with the average aggregation number increasing to approximately 1.4-1.6 [25].
At higher concentrations exceeding 1.0 molar, higher-order aggregates begin to form, including dimeric and oligomeric species that exhibit reduced stability and increased reactivity [25] [26]. These aggregation phenomena have significant implications for the synthetic utility and storage stability of phenylzinc iodide solutions [27].
Diffusion nuclear magnetic resonance measurements have provided quantitative data on the aggregation states of organozinc species in tetrahydrofuran [25] [27]. These studies indicate that aggregation numbers typically range from 2 to 7 molecules per aggregate, depending on concentration and temperature conditions [25]. The hydrodynamic volumes calculated from diffusion coefficients suggest that most aggregates consist of 2-3 organozinc units at synthetically relevant concentrations [25].
Temperature-dependent studies have shown that the solution behavior of phenylzinc iodide in tetrahydrofuran is also influenced by thermal effects [23] [24]. At elevated temperatures, increased molecular motion leads to enhanced dissociation of aggregates and increased monomer concentration [7]. Conversely, at low temperatures, aggregation is favored, potentially leading to precipitation or crystallization of higher-order structures [27].
The kinetic behavior of phenylzinc iodide in tetrahydrofuran solution has been investigated using in situ spectroscopic methods [18] [19]. These studies have revealed that phenylzinc reagents prepared from zinc iodide exhibit higher reaction rates in palladium-catalyzed cross-coupling reactions compared to those prepared from other zinc halides [18] [19]. This enhanced reactivity has been correlated with longer zinc-carbon bond distances observed in spectroscopic studies, suggesting that bond polarization and lability are key factors in determining reactivity [18] [19].
The aggregation behavior and solvent complexation of phenylzinc iodide represent critical aspects of its solution chemistry that directly influence its reactivity and synthetic utility [25] [27] [7]. Organozinc compounds in general exhibit a strong tendency toward aggregation in solution, driven by the electrophilic nature of the zinc center and the need to achieve higher coordination numbers [1] [6] [26].
Electrospray ionization mass spectrometry studies have provided direct evidence for the formation of various aggregated species in organozinc solutions [27] [26]. Common aggregated ions detected include monomeric species such as [PhZnI]⁻ and dimeric assemblies like [Ph₂Zn₂I₃]⁻, indicating the presence of complex equilibria involving monomer-dimer interconversions [27] [26]. However, these charged species represent only a small fraction of the total organozinc population, with the majority existing as neutral aggregates [26].
Nuclear magnetic resonance spectroscopic investigations using carbon-13 labeled compounds have demonstrated that organozinc reagents can form highly coordinated zincate structures in the presence of lithium salts [1] [6]. The formation of lithium organozincates such as Li⁺[PhZnI₂]⁻ has been confirmed through nuclear magnetic resonance line shape analysis and chemical shift studies [1] [27]. These zincate species often exhibit enhanced stability and modified reactivity compared to simple organozinc halides [27].
The role of tetrahydrofuran coordination in determining aggregation states cannot be overstated [7] [8] [20]. Computational studies using ab initio molecular dynamics and metadynamics simulations have revealed that tetrahydrofuran coordination to zinc centers occurs through monodentate oxygen binding, with coordination numbers ranging from 0 to 2 molecules per zinc center depending on solution conditions [8] [20] [21]. The Helmholtz free energy profiles calculated for tetrahydrofuran coordination show that the most stable forms correspond to zinc-oxygen coordination numbers of 1.0 to 1.5 [8] [21].
X-ray absorption spectroscopy studies have provided complementary information about the coordination environment of zinc in organozinc solutions [7] [8]. Near-edge X-ray absorption fine structure spectra interpreted using time-dependent density functional theory calculations confirm the presence of tetrahedral coordination environments around zinc centers in tetrahydrofuran solution [8] [20]. The coordination sphere typically consists of the phenyl group, iodide ion, and one to two tetrahydrofuran molecules, consistent with nuclear magnetic resonance and computational findings [7] [8].
Solvent effects on aggregation have been systematically investigated by comparing the behavior of phenylzinc iodide in different coordinating solvents [7] [28]. In 1,2-dimethoxyethane, which can act as a bidentate chelating ligand, enhanced stability and reduced aggregation are observed due to the chelate effect [25] [7]. The bidentate coordination of 1,2-dimethoxyethane leads to more saturated coordination spheres around zinc, reducing the driving force for intermolecular aggregation [25].
Studies comparing tetrahydrofuran and dimethyl sulfoxide as coordinating solvents have revealed important differences in coordination behavior [7]. In dimethyl sulfoxide, sulfur-oxygen coordination can occur, leading to different coordination geometries and modified reactivity patterns [7]. The coordination environment changes observed upon solvent exchange provide insights into the factors controlling organozinc reactivity and stability [7].
The thermal stability of phenylzinc iodide has been extensively characterized using thermogravimetric analysis, differential scanning calorimetry, and thermal decomposition studies [23] [24] [29]. These investigations are crucial for understanding the safe handling, storage, and processing conditions for this organometallic compound, as well as for optimizing its synthetic applications [30] [23].
Thermogravimetric analysis reveals that phenylzinc iodide in tetrahydrofuran solution begins to show mass loss at temperatures around 50-60 degrees Celsius, primarily due to the loss of coordinated tetrahydrofuran molecules [23] [24]. The onset decomposition temperature typically occurs at 120-150 degrees Celsius, marking the beginning of significant zinc-carbon bond cleavage [23] [24]. Complete thermal breakdown occurs by 200-300 degrees Celsius, with final mass losses approaching 70-90 percent of the original material [24].
Differential scanning calorimetry studies have provided detailed information about the thermal decomposition enthalpies and phase transitions occurring during heating [23] [24] [29]. The decomposition process is generally exothermic, with enthalpy changes ranging from -50 to -150 kilojoules per mole, depending on the specific coordination environment and heating rate [23] [24]. The peak decomposition temperatures observed in differential scanning calorimetry typically fall in the range of 140-170 degrees Celsius [23].
The thermal decomposition pathway of phenylzinc iodide involves several distinct stages [31] [23]. Initial tetrahydrofuran loss occurs at 50-120 degrees Celsius, followed by zinc-carbon bond homolysis at 120-150 degrees Celsius, leading to the formation of phenyl radicals and zinc iodide [31] [23]. These phenyl radicals can undergo various secondary reactions, including radical coupling to form biphenyl, hydrogen abstraction to regenerate benzene, or cyclization reactions depending on the reaction conditions [31].
Kinetic analysis of the thermal decomposition using model-free methods such as the Ozawa-Flynn-Wall and Friedman approaches has revealed that the decomposition follows a multi-step mechanism with different activation energies for each stage [24]. The activation energies for the initial decomposition steps typically range from 80-120 kilojoules per mole, while later stages may exhibit higher activation barriers [24].
Environmental factors significantly influence the thermal stability of phenylzinc iodide [30] [23]. Under inert atmosphere conditions (nitrogen or argon), the compound exhibits enhanced thermal stability compared to air exposure, where oxidative decomposition can occur at lower temperatures [30]. The presence of moisture dramatically accelerates decomposition due to hydrolysis reactions that cleave the zinc-carbon bond [30] [32].
Comparative thermal stability studies with other organozinc compounds have shown that phenylzinc iodide exhibits intermediate stability [23] [24]. Alkylzinc compounds generally show lower thermal stability due to beta-hydride elimination pathways, while arylzinc compounds with electron-withdrawing substituents may exhibit enhanced stability [23]. The iodide ligand provides greater stability compared to other halides due to its lower electronegativity and reduced tendency to promote zinc-carbon bond polarization [23].
Safety considerations derived from thermal stability studies indicate that phenylzinc iodide should be stored and handled at temperatures well below 50 degrees Celsius to prevent decomposition [30] [23]. The recommended maximum process temperature for synthetic applications is typically 25-40 degrees Celsius, depending on the reaction duration and desired stability [30] [29]. Rapid heat generation and gas evolution during decomposition necessitate careful temperature control and adequate ventilation in synthetic procedures [29].